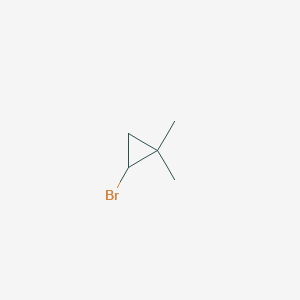

2-Bromo-1,1-dimethylcyclopropane

CAS No.: 3815-09-6

Cat. No.: VC7865241

Molecular Formula: C5H9B

Molecular Weight: 149.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3815-09-6 |

|---|---|

| Molecular Formula | C5H9B |

| Molecular Weight | 149.03 g/mol |

| IUPAC Name | 2-bromo-1,1-dimethylcyclopropane |

| Standard InChI | InChI=1S/C5H9Br/c1-5(2)3-4(5)6/h4H,3H2,1-2H3 |

| Standard InChI Key | JFZZKSOCMDLXPF-UHFFFAOYSA-N |

| SMILES | CC1(CC1Br)C |

| Canonical SMILES | CC1(CC1Br)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Bromo-1,1-dimethylcyclopropane belongs to the class of halogenated cyclopropanes. Its IUPAC name, 2-bromo-1,1-dimethylcyclopropane, reflects the substitution pattern: a bromine atom at position 2 and methyl groups at positions 1 and 1 of the cyclopropane ring. The compound’s strained ring system contributes to its reactivity, particularly in ring-opening and substitution reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉Br |

| Molecular Weight | 149.03 g/mol |

| CAS Number | 3815-09-6 |

| logP (Octanol-Water) | 2.23 |

| Boiling Point | ~120–125°C (estimated) |

| Density | 1.35–1.40 g/cm³ (estimated) |

The compound’s Canonical SMILES (CC1(CC1Br)C) and InChI Key (JFZZKSOCMDLXPF-UHFFFAOYSA-N) provide unambiguous representations of its structure, enabling precise database searches and computational modeling.

Spectroscopic Data

-

NMR Spectroscopy:

-

¹H NMR: Signals corresponding to the cyclopropane ring protons appear as complex multiplet patterns due to ring strain and coupling with adjacent methyl groups. Methyl protons resonate as singlets near δ 1.2–1.5 ppm.

-

¹³C NMR: The carbons of the cyclopropane ring exhibit distinct shifts, with the bromine-bearing carbon appearing downfield (~δ 35–40 ppm).

-

-

IR Spectroscopy: Stretching vibrations for C-Br bonds are observed near 550–600 cm⁻¹.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the free radical bromination of 1,1-dimethylcyclopropane using molecular bromine (Br₂) under controlled conditions. This reaction typically proceeds in non-polar solvents like carbon tetrachloride (CCl₄) at temperatures between 40–60°C.

Key considerations include:

-

Radical Initiators: Light or peroxides (e.g., benzoyl peroxide) to generate bromine radicals.

-

Selectivity: Excess cyclopropane minimizes polybromination.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield and safety. Catalysts such as Lewis acids (e.g., AlCl₃) may accelerate the reaction, while in-line purification systems remove byproducts like hydrogen bromide (HBr).

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom acts as a leaving group, enabling reactions with nucleophiles (e.g., hydroxide, amines):

Elimination Reactions

Treatment with strong bases (e.g., KOtBu) induces dehydrohalogenation, yielding 1,1-dimethylcyclopropene:

Ring-Opening Additions

Electrophiles (e.g., HBr, Br₂) attack the strained cyclopropane ring, leading to open-chain products. For example, bromine addition produces 1,2-dibromo-1,1-dimethylpropane.

Applications in Research and Industry

Organic Synthesis

The compound serves as a precursor for synthesizing cyclopropane derivatives, which are pivotal in natural product synthesis and drug discovery. For instance, it has been used to prepare cyclopropylamines, a class of bioactive molecules with applications in neurology and oncology.

Table 2: Example Derivatives and Applications

| Derivative | Application |

|---|---|

| 1,1-Dimethylcyclopropanol | Solvent additive |

| Cyclopropenone analogs | Polymer crosslinkers |

| Brominated polymers | Flame retardants |

Material Science

Incorporating 2-bromo-1,1-dimethylcyclopropane into polymers enhances thermal stability. For example, copolymerization with styrene yields materials with improved glass transition temperatures (Tg).

Future Directions

Research opportunities include:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral cyclopropane derivatives.

-

Biological Screening: Expanding studies on cytotoxicity and enzyme inhibition.

-

Green Chemistry: Exploring solvent-free bromination methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume